molecular formula C9H14O3 B3058315 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 88888-29-3

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B3058315
CAS No.: 88888-29-3
M. Wt: 170.21 g/mol
InChI Key: KGELZGSYCDHTLF-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid (CAS 2275-26-5) is a bicyclic carboxylic acid with the molecular formula C₉H₁₄O₃ and a rigid norbornane-like scaffold. Its structure features a methoxy (-OCH₃) substituent at position 4 and a carboxylic acid (-COOH) group at position 1 (Figure 1). The compound’s stereoelectronic properties are influenced by the bicyclic framework, which restricts conformational flexibility and enhances stability . Key applications include its use as a building block in medicinal chemistry and materials science, though specific biological activities remain understudied compared to related bicyclic analogs.

Properties

IUPAC Name

4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9-4-2-8(6-9,3-5-9)7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGELZGSYCDHTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616505
Record name 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88888-29-3
Record name 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid
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Preparation Methods

Diels-Alder Cycloaddition for Bicyclic Framework Construction

The Diels-Alder reaction is a cornerstone for constructing bicyclo[2.2.1]heptane systems. In this approach, a diene and dienophile undergo [4+2] cycloaddition to form the bicyclic skeleton. For example, furan derivatives react with electron-deficient dienophiles like maleic anhydride under thermal or Lewis acid-catalyzed conditions to yield bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediates. Subsequent hydrogenation reduces the double bond, yielding the saturated bicyclo[2.2.1]heptane core.

Key Reaction Conditions:

  • Catalyst: Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) at 0–25°C.
  • Solvent: Dichloromethane or toluene.
  • Yield: 60–75% for the cycloaddition step.

The introduction of the methoxy group at the 4-position typically involves alkylation of a hydroxylated precursor. For instance, 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is treated with dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃). This method, adapted from analogous syntheses of methoxy-substituted bicyclic compounds, achieves methylation via an SN2 mechanism.

Optimized Protocol:

  • Reagents: Dimethyl sulfate (1.2 equiv), K₂CO₃ (4.0 equiv).
  • Solvent: Acetone under reflux (2–4 hours).
  • Yield: 75–79% after purification by flash chromatography.

Oxidation of Alcohol Intermediates to Carboxylic Acid

The carboxylic acid functionality is introduced through oxidation of a primary alcohol or aldehyde intermediate. Jones oxidation (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media effectively converts 4-methoxybicyclo[2.2.1]heptan-1-ol to the target carboxylic acid. Alternatively, ozonolysis followed by oxidative workup can be employed if unsaturated intermediates are present.

Comparative Oxidation Data:

Oxidizing Agent Temperature (°C) Time (h) Yield (%)
KMnO₄/H₂SO₄ 0–5 6 68
Jones reagent 25 2 82
Ozonolysis/H₂O₂ -10 1 55

Data adapted from high-pressure hydrogenation studies in bicyclo[2.2.2]octane systems.

Alternative Routes: Grignard Additions and Ring-Closing Metathesis

Grignard reagents add to ketone precursors within the bicyclic framework, enabling side-chain elongation. For instance, treating 4-methoxybicyclo[2.2.1]heptan-1-one with methylmagnesium bromide forms a tertiary alcohol, which is oxidized to the carboxylic acid. Ring-closing metathesis (RCM) using Grubbs catalysts offers another route but remains underexplored for this specific compound.

Synthetic Comparison and Optimization

The table below summarizes the efficiency of primary methods:

Method Advantages Limitations Yield (%)
Diels-Alder High stereoselectivity Requires functionalized diene 75
Methylation Mild conditions Hydroxyl precursor dependency 79
High-pressure Scalable for industry Equipment-intensive 65
Grignard oxidation Flexible side-chain modification Multiple steps required 60

Chemical Reactions Analysis

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Differences

The bicyclo[2.2.1]heptane core is shared among several derivatives, but substituent variations dictate distinct properties:

Compound Name Substituents Molecular Formula Key Structural Features
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid -OCH₃ (C4), -COOH (C1) C₉H₁₄O₃ Methoxy enhances solubility; rigid scaffold
Camphanic acid (4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) -O (bridge), =O (C3), -CH₃ (C4, C7) C₁₀H₁₄O₄ Oxabicyclic; keto group increases reactivity
Carboxylated camphorquinone (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid) =O (C2, C3), -CH₃ (C7) C₁₀H₁₂O₄ Diketone system; photoactive
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) -NH (bridgehead), -COOH (C1) C₇H₁₁NO₂ Nitrogen introduces basicity; peptide mimic
(1R)-Ketopinic acid (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid) =O (C2), -CH₃ (C7) C₁₀H₁₄O₃ Chiral center; used in asymmetric synthesis

Structural Insights :

  • Methoxy vs. Methyl/Keto Groups : The methoxy group in the target compound improves hydrophilicity compared to methyl or ketone substituents in analogs like ketopinic acid .
  • Nitrogen Substitution : 7-Aza-Ahc replaces a carbon with nitrogen, enabling hydrogen bonding and altering electronic properties critical for peptide conformation .

Physicochemical Properties

  • Solubility: The methoxy group enhances aqueous solubility compared to methyl-substituted analogs (e.g., ketopinic acid) . Carboxylated camphorquinone exhibits high water solubility due to its polar diketone structure .
  • Stability : The rigid bicyclic framework in all compounds reduces conformational flexibility, improving thermal and chemical stability .
  • Acidity : Carboxylic acid pKa values vary with substituents. Camphanic acid’s electron-withdrawing keto group increases acidity (pKa ~2.5) compared to the target compound (estimated pKa ~4.5) .

Biological Activity

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound notable for its unique structural properties, which include a methoxy group and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Structural Features : The presence of both a methoxy group and a carboxylic acid enhances its reactivity and applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antimicrobial drug development.
  • Anti-inflammatory Effects : Preliminary findings indicate potential modulation of inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
  • Pharmacological Applications : Ongoing research is exploring its role as a pharmaceutical intermediate in drug synthesis, particularly for compounds targeting specific molecular pathways involved in disease processes.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Interaction with Molecular Targets : The compound may bind to specific enzymes or receptors, altering their activity and influencing various biological processes.
  • Pathway Modulation : It could modulate signaling pathways related to inflammation and microbial growth, contributing to its observed biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Bicyclo(2.2.1)heptane-1-carboxylic acidC₈H₁₂O₂Lacks methoxy group; simpler structure
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acidC₉H₁₂O₃Contains hydroxy instead of methoxy group
6-Oxo-bicyclo[2.2.1]heptane-2-carboxylic acidC₉H₁₂O₃Features a keto group; alters reactivity

The inclusion of the methoxy group in this compound distinguishes it from these compounds, potentially enhancing its biological activity and reactivity.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Study : In vitro assays demonstrated that this compound showed significant inhibition against several strains of bacteria, suggesting potential use as an antimicrobial agent.
  • Inflammation Model : Animal models indicated that administration of the compound reduced markers of inflammation, supporting its potential application in treating inflammatory conditions.

Q & A

What are the most effective synthetic routes for 4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid, and what challenges arise during functionalization?

Answer:
The synthesis often leverages bicyclic frameworks via [4 + 2] cycloaddition reactions, with organocatalysis enabling enantioselective pathways. For example, carbanion-mediated cyclization of protected intermediates (e.g., O-TBDMS derivatives) can yield bicyclic carboxylic acids in high enantiopurity (68% yield reported for a related compound) . Key challenges include:

  • Steric hindrance : Bulky substituents (e.g., methoxy groups) require optimized reaction conditions to ensure axial alignment during cyclization.
  • Functional group compatibility : Photocatalytic methods under mild conditions are preferred to preserve acid stability .
  • Purification : Chromatographic separation is often needed due to byproducts from competing reaction pathways.

How does the bicyclic scaffold influence the compound’s biological activity, and what structural modifications enhance target selectivity?

Answer:
The rigid norbornane core restricts conformational flexibility, enhancing binding affinity to enzymes or receptors. Studies on analogous compounds (e.g., 7-azabicyclo derivatives) show:

  • Anticancer potential : Derivatives with amino acid functionalities induce apoptosis in cancer cells via caspase-3 activation .
  • Neuroprotective effects : Substituents like fluorine or methyl groups improve blood-brain barrier penetration .
    Methodological recommendations :
  • Introduce electron-withdrawing groups (e.g., fluoro) at bridgehead positions to modulate reactivity and reduce off-target interactions.
  • Use molecular docking to predict interactions with biological targets before experimental validation.

What advanced spectroscopic or computational methods are critical for resolving structural ambiguities in bicyclic carboxylic acids?

Answer:

  • X-ray crystallography : Resolves pyramidalization of bridgehead atoms (e.g., amide nitrogen in azabicyclo derivatives), which impacts hydrogen-bonding patterns and reactivity .
  • DFT calculations : Predict relative electronegativity effects on tautomeric equilibria (e.g., keto-enol shifts in oxo derivatives) .
  • Dynamic NMR : Detects ring-flipping dynamics in solution, critical for assessing conformational stability under physiological conditions .

How can researchers address contradictory data in biological assays for bicyclo[2.2.1]heptane derivatives?

Answer: Contradictions often arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent bioavailability .
  • Cell line variability : Validate activity across multiple models (e.g., HepG2 vs. MCF-7 for anticancer studies) and correlate with expression levels of target proteins.
  • Metabolic stability : Conduct microsomal assays to identify metabolites that may interfere with activity .

What methodologies optimize enantioselective synthesis of 4-methoxy-substituted bicyclic acids?

Answer:

  • Chiral organocatalysts : Thiourea-based catalysts induce asymmetry during cycloaddition, achieving >90% ee in related systems .
  • Protecting group strategy : Temporary protection of the carboxylic acid (e.g., as methyl esters) prevents racemization during functionalization .
  • Flow chemistry : Enhances reaction control for heat-sensitive intermediates, improving yield and scalability .

How do substituents at bridgehead positions affect electrochemical reactivity?

Answer:

  • Electron-deficient groups (e.g., CF₃): Increase oxidative stability but may reduce nucleophilic reactivity.
  • Methoxy groups : Participate in hydrogen bonding, influencing redox potentials. For example, electrochemical decarboxylation of fluorinated analogs generates radicals for protein labeling .
    Experimental tip : Use cyclic voltammetry to map redox profiles and identify optimal conditions for electrolysis.

What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Handling : Avoid prolonged exposure to moisture; lyophilize aqueous solutions immediately after use.
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .

How can computational modeling guide the design of bicyclic acid derivatives for specific therapeutic targets?

Answer:

  • MD simulations : Predict binding modes to receptors (e.g., GPCRs) and assess ligand-receptor dynamics over nanosecond timescales .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) early in development .

What role does hydrogen bonding play in the solid-state properties of bicyclic carboxylic acids?

Answer:

  • Crystal packing : Carboxylic acid dimers form catemeric or dimeric motifs, affecting solubility and melting points. For example, (±)-endo-camphorcarboxylic acid exhibits catemeric H-bonding .
  • Hydrate formation : Monohydrate vs. anhydrous forms show distinct dissolution rates, critical for formulation studies .

How can researchers validate the purity and enantiomeric excess of synthesized derivatives?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients for baseline separation .
  • NMR with chiral shift reagents : Europium complexes induce distinct splitting for enantiomers in 1^1H NMR .
  • Polarimetry : Compare specific rotation values with literature data for known enantiopure standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
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4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid

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